molecular formula C25H31ClN2O5 B000339 Quinapril hydrochloride CAS No. 82586-55-8

Quinapril hydrochloride

Cat. No. B000339
CAS RN: 82586-55-8
M. Wt: 475 g/mol
InChI Key: IBBLRJGOOANPTQ-JKVLGAQCSA-N
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Description

Synthesis Analysis

Quinapril hydrochloride synthesis involves several chemical reactions, starting from key precursors like ethyl 3-benzoylacrylate and L-alanine benzyl ester tosylate. A noteworthy method reported by Feng Bo-cheng (2009) describes the synthesis through the condensation of N-[(1S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with triphosgene, followed by condensation with benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and subsequent debenzylation, yielding an overall yield of about 22% (Feng, 2009). Another method involves the Ugi three-component reaction offering a concise synthesis route, as described by Bhushan B Borase et al. (2020), which allows for the efficient formation of the α-amino amide backbone crucial for quinapril hydrochloride (Borase et al., 2020).

Molecular Structure Analysis

Quinapril hydrochloride's efficacy as an ACE inhibitor can be attributed to its molecular structure, particularly the presence of the tetrahydroisoquinoline group and the carboxyl group. These structural features are essential for binding to the ACE enzyme, inhibiting the conversion of angiotensin I to angiotensin II. The synthesis and structure-activity relationship studies of quinapril and its analogs have shown that specific modifications in its structure can influence its potency and selectivity as an ACE inhibitor (Klutchko et al., 1986).

Chemical Reactions and Properties

Quinapril hydrochloride undergoes hydrolysis in vivo to form its active metabolite, quinaprilat, which is responsible for the drug's pharmacological activity. This conversion is critical for its ability to inhibit the ACE enzyme effectively. The synthesis process and the chemical stability of quinapril hydrochloride involve reactions sensitive to conditions such as temperature and pH, which can influence the drug's shelf life and efficacy (Guo et al., 2000).

Physical Properties Analysis

The physical properties of quinapril hydrochloride, including its solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. Its amorphous form has been studied to understand its solid-state stability and degradation pathways, which are essential for developing stable pharmaceutical formulations (Guo et al., 2000).

Chemical Properties Analysis

Quinapril hydrochloride's chemical properties, such as its reactivity and interaction with other pharmaceutical agents, are important for its pharmacokinetics and pharmacodynamics. Analytical methods like HPTLC have been validated for the simultaneous determination of quinapril hydrochloride and hydrochlorothiazide in tablet forms, indicating its compatibility and stability in combination therapies (Bhavar et al., 2008).

Scientific Research Applications

1. Preclinical Data Overview

Quinapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, has been studied in various in vitro and in vivo animal models. It inhibits the contractile and pressor effects of angiotensin I and lowers blood pressure in both high- and normal-renin animal models of hypertension. In studies with spontaneously hypertensive rats, quinapril prevented the decline in left ventricular contractile function and retarded the progression of left ventricular failure. It also exhibits a lipid-neutral profile and is rapidly absorbed and distributed to all tissues except the brain, hydrolyzing to its active form, quinaprilat (Kaplan, Taylor, & Olson, 1990).

2. Clinical Development and Pharmacokinetics

Quinapril's initial clinical development focused on its pharmacokinetics and pharmacology, establishing its dose range and effect on human hemodynamics and blood pressure. It was found to be effective in patients with mild to moderate hypertension, and further studies explored its safety and efficacy in patients with more severe hypertension (Frank, 1990).

3. Use in Elderly Patients

Studies have shown quinapril to be effective in elderly hypertensive patients, with reductions in blood pressure comparable to or greater than in younger patients. The incidence of adverse experiences was also lower in older patients (Schnaper, 1990).

Safety And Hazards

Quinapril Hydrochloride may cause serious side effects including chest pain, fast, slow, or uneven heart rate, a light-headed feeling, swelling, rapid weight gain, feeling short of breath, and others . It is not recommended for use if you are pregnant .

properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBLRJGOOANPTQ-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021221
Record name Quinapril hydrochloride
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Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Block formation of angiotensin II, promoting vasodilation & decreased aldosterone; also increased bradykinin & vasodilatory prostaglandins. /ACE Inhibitors; from table/ /Salt not specified/, Quinapril is deesterified to the principal metabolite, quinaprilat, which is an inhibitor of ACE activity in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor, angiotensin II. The effect of quinapril in hypertension and in congestive heart failure (CHF) appears to result primarily from the inhibition of circulating and tissue ACE activity, thereby reducing angiotensin II formation. Quinapril inhibits the elevation in blood pressure caused by iv administered angiotensin I, but has no effect on the pressor response to angiotensin II, norepinephrine or epinephrine. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, thereby facilitating renal sodium and fluid reabsorption. Reduced aldosterone secretion by quinapril may result in a small incr in serum potassium. In controlled hypertension trials, treatment with ACCUPRIL alone resulted in mean increases in potassium of 0.07 mmol/L ... . Removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity (PRA). /Salt not specified/
Record name QUINAPRIL HYDROCHLORIDE
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Product Name

Quinapril hydrochloride

CAS RN

82586-55-8
Record name Quinapril hydrochloride
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Record name Quinapril hydrochloride [USAN:USP]
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Record name QUINAPRIL HYDROCHLORIDE
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Record name Quinapril hydrochloride
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Record name (3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlo
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Record name QUINAPRIL HYDROCHLORIDE
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Melting Point

120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile)
Record name QUINAPRIL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
844
Citations
Y Guo, SR Byrn, G Zografi - Journal of pharmaceutical sciences, 2000 - Elsevier
… In this article we report a study of the chemical degradation of quinapril hydrochloride (QHCl) in the amorphous state as a function of temperature and other sample‐related variables. …
Number of citations: 144 www.sciencedirect.com
M Barkhordarian, JA Lawrence, S Ulusan… - Expert Opinion on …, 2023 - Taylor & Francis
… of quinapril hydrochloride, … Quinapril hydrochloride is mainly prescribed as a first-line therapy for hypertension along with thiazide diuretics and beta blockers [9]. Quinapril hydrochloride …
Number of citations: 3 www.tandfonline.com
B Stanisz - Acta Poloniae Pharmaceutica, 2003 - ptfarm.pl
… In this paper, a modified IIPLC method was applied, used earlier for the study of stability of quinapril hydrochloride in tablets ( ll ). A Merck analytical colunn (Hypersil MOS, 5 pum …
Number of citations: 18 www.ptfarm.pl
B Stanisz - Acta Pol Pharm, 2005 - ptfarm.pl
… Binary 1: 4 mixtures of quinapril hydrochloride and selected excipients … quinapril hydrochloride in the presence of excipients were calculated. The degradation of quinapril hydrochloride …
Number of citations: 15 www.ptfarm.pl
Y Guo, SR Byrn, G Zografi - Pharmaceutical research, 2000 - Springer
… To prepare amorphous quinapril hydrochloride (QHCl) by lyophilization and to compare its physical characteristics and chemical Quinapril hydrochloride (QHCl) was a gift from the …
Number of citations: 45 link.springer.com
MA Miller, M Texter, A Gmerek, J Robbins… - … drugs and therapy, 1994 - Springer
… Quinapril hydrochloride (Accupril®) is a nonsulfhydryl ACE inhibitor approved for the treatment of essential hypertension. Quinapril is an orally absorbed prodrug hydrolyzed to the …
Number of citations: 11 link.springer.com
N Rojanasthien, N Nasangiam, B Kumsorn… - Medical journal of the …, 2008 - thaiscience.info
Objective: To determine the pharmacokinetics and bioequivalence of two 20-mg quinapril hydrochloride tablet preparations; Quinaril®(The Biolab Ltd, Bangkok, Thailand) as the test …
Number of citations: 2 www.thaiscience.info
A Owada, H Nonoguchi, Y Terada… - Clinical and …, 1997 - Taylor & Francis
The short-term effects of administration of an angiotensin-converting enzyme (ACE) inhibitor, quinapril hydrochloride (quinapril) (5–10mg/day), for 12 weeks on blood pressure and …
Number of citations: 5 www.tandfonline.com
B Stanisz - Die Pharmazie-An International Journal of …, 2003 - ingentaconnect.com
The effect of temperature and of humidity on the stability of quinapril hydrochloride (QHCl) in tablets as well as on the durability of the degradation process was investigated. The …
Number of citations: 8 www.ingentaconnect.com
M Stolarczyk, A Maślanka, A Apola… - Acta Poloniae …, 2013 - ruj.uj.edu.pl
… Quinapril hydrochloride (19.6 mg of quinapril hydrochloride was weighed and completed with methanol up to the volume of 10 mL). Hydrochlorothiazide (12.4 mg of hydrochlorothi…
Number of citations: 14 ruj.uj.edu.pl

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